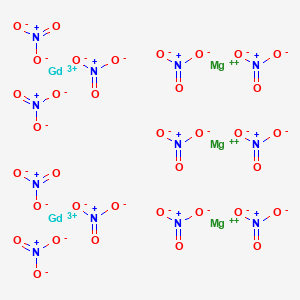
Digadolinium trimagnesium dodecanitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digadolinium trimagnesium dodecanitrate is a complex chemical compound with the molecular formula Gd₂Mg₃N₁₂O₃₆ It is composed of gadolinium, magnesium, and nitrate ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of digadolinium trimagnesium dodecanitrate typically involves the reaction of gadolinium nitrate and magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ 2 \text{Gd(NO₃)₃} + 3 \text{Mg(NO₃)₂} \rightarrow \text{Gd₂Mg₃(N₃O₉)₁₂} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity starting materials and precise control of reaction parameters. The process includes steps such as dissolution, mixing, precipitation, and purification to obtain the final product with high purity and yield.
化学反応の分析
Types of Reactions
Digadolinium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using various anionic reagents like chloride or sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gadolinium oxide and magnesium oxide, while reduction may produce lower oxidation state nitrates .
科学的研究の応用
Digadolinium trimagnesium dodecanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium and magnesium compounds.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of digadolinium trimagnesium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The gadolinium ions in the compound can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
類似化合物との比較
Similar Compounds
Gadolinium nitrate: A simpler compound containing gadolinium and nitrate ions.
Magnesium nitrate: A compound containing magnesium and nitrate ions.
Gadolinium magnesium oxide: A compound containing gadolinium, magnesium, and oxygen.
Uniqueness
Digadolinium trimagnesium dodecanitrate is unique due to its complex structure and the combination of gadolinium and magnesium ions. This combination imparts unique properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve .
特性
CAS番号 |
84682-75-7 |
|---|---|
分子式 |
Gd2Mg3N12O36 |
分子量 |
1131.5 g/mol |
IUPAC名 |
trimagnesium;gadolinium(3+);dodecanitrate |
InChI |
InChI=1S/2Gd.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChIキー |
UWFHODJHLSGHJM-UHFFFAOYSA-N |
正規SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Gd+3].[Gd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


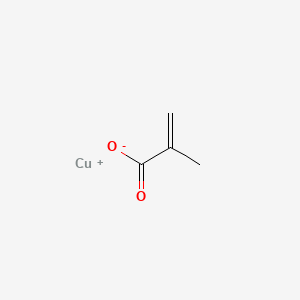
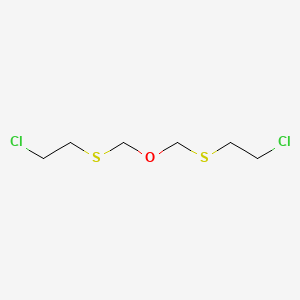
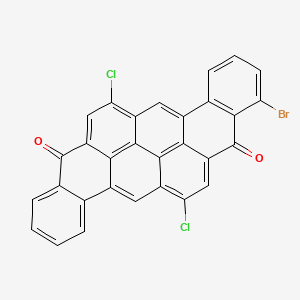


![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

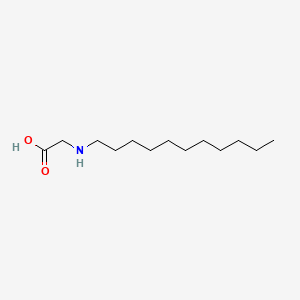

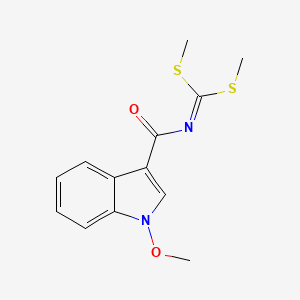
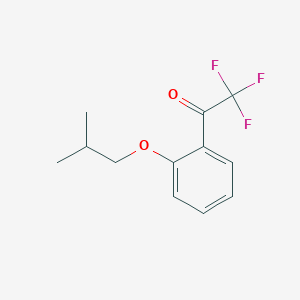
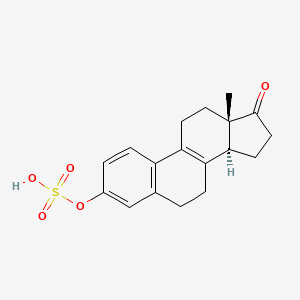
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)

